N-(5-Nitropyridine-3-sulfonyl)octanamide

Description

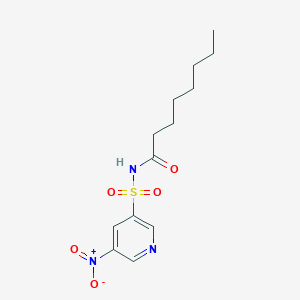

N-(5-Nitropyridine-3-sulfonyl)octanamide is a synthetic organic compound featuring a nitropyridine-sulfonyl head group conjugated to an octanamide alkyl chain. The structure comprises a 5-nitro-substituted pyridine ring linked via a sulfonyl group to an octanamide moiety.

Properties

CAS No. |

62009-09-0 |

|---|---|

Molecular Formula |

C13H19N3O5S |

Molecular Weight |

329.37 g/mol |

IUPAC Name |

N-(5-nitropyridin-3-yl)sulfonyloctanamide |

InChI |

InChI=1S/C13H19N3O5S/c1-2-3-4-5-6-7-13(17)15-22(20,21)12-8-11(16(18)19)9-14-10-12/h8-10H,2-7H2,1H3,(H,15,17) |

InChI Key |

SRBFDFAYVYNCCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitropyridine-3-sulfonyl)octanamide typically involves multiple steps. One common method starts with the nitration of pyridine to obtain 3-nitropyridine. This can be achieved by reacting pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine .

Next, 3-nitropyridine undergoes sulfonation to form 5-nitropyridine-3-sulfonic acid. This intermediate is then reacted with octanoyl chloride in the presence of a base, such as triethylamine, to produce this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitropyridine-3-sulfonyl)octanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl group under basic conditions.

Major Products Formed

Reduction: Reduction of the nitro group yields N-(5-Aminopyridine-3-sulfonyl)octanamide.

Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Nitropyridine-3-sulfonyl)octanamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological processes.

Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(5-Nitropyridine-3-sulfonyl)octanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

The following analysis compares N-(5-Nitropyridine-3-sulfonyl)octanamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs with Sulfonamide-Linked Amides

Compounds such as (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) and hexanamide (5c) () share a sulfonamide-amide backbone but differ in substituents. Key comparisons include:

Key Observations :

- The C8 alkyl chain may improve lipid solubility over shorter-chain analogs (e.g., 5b with C5), favoring membrane penetration .

Enzyme-Targeting Octanamide Derivatives

Compounds like GT11 (), an inhibitor of dihydroceramide desaturase, highlight the role of octanamide moieties in enzyme inhibition. Comparisons include:

Key Observations :

- The nitropyridine-sulfonyl group may enable unique binding modes compared to GT11’s cyclopropenyl group, suggesting divergent biological targets.

Polyamide and Peptide Conjugates

describes dimeric γ-AApeptides with octanamide side chains, emphasizing structural versatility. For example:

Key Observations :

- The target compound’s small-molecule architecture offers advantages in synthetic scalability over complex peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.